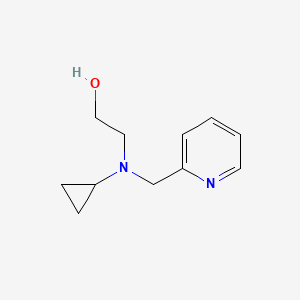
2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol is a chemical compound that features a cyclopropyl group attached to a pyridin-2-ylmethyl-amino moiety, with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol typically involves the reaction of cyclopropylamine with pyridin-2-ylmethyl chloride, followed by the addition of ethanol. The reaction conditions often require a solvent such as dichloromethane or ethanol, and a base like sodium hydroxide to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: New substituted compounds with different functional groups.
科学研究应用
2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-ylmethylamino)acetic acid
- N-cyclopropyl-N-(pyridin-2-ylmethyl)glycine
Uniqueness
2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol is unique due to its combination of a cyclopropyl group and a pyridin-2-ylmethyl-amino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
2-(Cyclopropyl-pyridin-2-ylmethyl-amino)-ethanol is an organic compound characterized by a unique structure that includes a cyclopropyl group, a pyridine ring, and an aminoethanol moiety. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of approximately 192.26 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Amino group : Participates in nucleophilic substitution reactions.
- Hydroxyl group : Engages in dehydration reactions to form ethers or esters.
- Pyridine ring : Known for interacting with various biological targets such as enzymes and receptors.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- The presence of the pyridine ring is often associated with pharmacological activity, suggesting potential applications in treating inflammatory diseases.
-
Anticancer Activity :
- Derivatives of this compound have been investigated for their ability to inhibit specific cellular pathways involved in cancer progression, making them candidates for therapeutic development against cancer .
Studies have indicated that the mechanism of action for this compound may involve:
- Modulation of enzyme activity.
- Activation of signaling pathways that are crucial for cellular functions.
Understanding these interactions at the molecular level is essential for elucidating its therapeutic effects and potential applications in drug discovery.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic substitution reactions involving cyclopropyl derivatives.
- Electrophilic aromatic substitution on the pyridine ring to enhance biological activity.
These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications.
属性
IUPAC Name |
2-[cyclopropyl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-8-7-13(11-4-5-11)9-10-3-1-2-6-12-10/h1-3,6,11,14H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDPIBIQDSURKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














